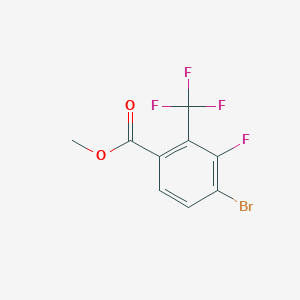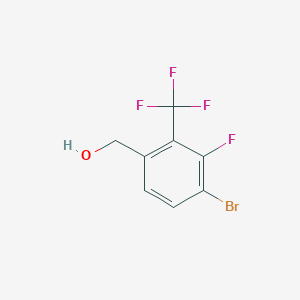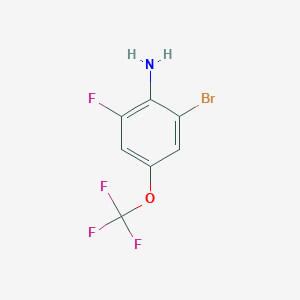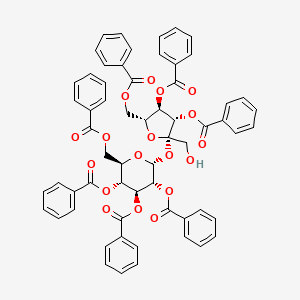
2,3,4,6,3',4',6'-Hepta-O-benzoylsucrose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4,6,3’,4’,6’-Hepta-O-benzoylsucrose is a chemically modified derivative of sucrose. This compound is characterized by the substitution of hydrogen atoms in the hydroxyl groups of sucrose with benzoyl groups. The molecular formula of 2,3,4,6,3’,4’,6’-Hepta-O-benzoylsucrose is C61H50O18, and it has a molecular weight of 1071.04 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6,3’,4’,6’-Hepta-O-benzoylsucrose involves the benzoylation of sucrose. The process typically includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of sucrose are protected using benzoyl chloride in the presence of a base such as pyridine.
Benzoylation: The protected sucrose is then subjected to benzoylation using benzoyl chloride and a catalyst like DMAP (4-dimethylaminopyridine).
Deprotection: The final step involves the removal of the protecting groups to yield 2,3,4,6,3’,4’,6’-Hepta-O-benzoylsucrose.
Industrial Production Methods
Industrial production of 2,3,4,6,3’,4’,6’-Hepta-O-benzoylsucrose follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions.
化学反应分析
Types of Reactions
2,3,4,6,3’,4’,6’-Hepta-O-benzoylsucrose undergoes various chemical reactions, including:
Substitution Reactions: The benzoyl groups can be substituted with other functional groups under specific conditions.
Hydrolysis: The compound can be hydrolyzed to remove benzoyl groups, reverting to sucrose or partially benzoylated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in organic solvents like dichloromethane.
Hydrolysis: Acidic or basic conditions are used for hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include various substituted sucrose derivatives.
Hydrolysis: Products include sucrose and partially benzoylated sucrose derivatives.
科学研究应用
2,3,4,6,3’,4’,6’-Hepta-O-benzoylsucrose has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving carbohydrate-protein interactions.
Medicine: Investigated for potential use in drug delivery systems due to its modified structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,3,4,6,3’,4’,6’-Hepta-O-benzoylsucrose is primarily based on its ability to interact with biological molecules through its benzoyl groups. These interactions can affect molecular targets such as enzymes and receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
2,3,4,6-Tetra-O-benzoyl-α-D-glucopyranosyl-(1→2)-3,4,6-tri-O-benzoyl-β-D-fructopyranoside: A similar compound with fewer benzoyl groups.
2,3,6,2’,3’,4’,6’-Hepta-O-acetyl-α-D-lactosyl bromide: Another modified carbohydrate with acetyl groups instead of benzoyl groups.
Uniqueness
2,3,4,6,3’,4’,6’-Hepta-O-benzoylsucrose is unique due to its high degree of benzoylation, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific interactions with biological molecules or in the synthesis of complex chemical structures .
属性
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-[(2S,3S,4R,5R)-3,4-dibenzoyloxy-5-(benzoyloxymethyl)-2-(hydroxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H50O18/c62-38-61(52(77-59(69)45-34-20-7-21-35-45)49(74-56(66)42-28-14-4-15-29-42)47(78-61)37-71-54(64)40-24-10-2-11-25-40)79-60-51(76-58(68)44-32-18-6-19-33-44)50(75-57(67)43-30-16-5-17-31-43)48(73-55(65)41-26-12-3-13-27-41)46(72-60)36-70-53(63)39-22-8-1-9-23-39/h1-35,46-52,60,62H,36-38H2/t46-,47-,48-,49-,50+,51-,52+,60-,61+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPQBSCSUACICS-ILIPRKQJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)CO)OC(=O)C7=CC=CC=C7)OC(=O)C8=CC=CC=C8)OC(=O)C9=CC=CC=C9 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)CO)OC(=O)C7=CC=CC=C7)OC(=O)C8=CC=CC=C8)OC(=O)C9=CC=CC=C9 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H50O18 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1071.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(6-chloro-4-iodopyridin-3-yl)oxy]propan-2-one](/img/structure/B8240284.png)
![2,2-difluoro-N-[3-[2-(2-hydroxyethoxy)-6-morpholin-4-ylpyridin-4-yl]-4-methylphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B8240292.png)
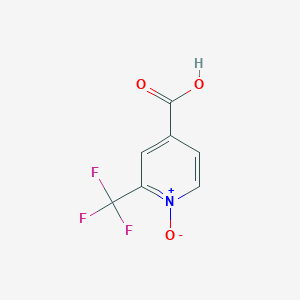
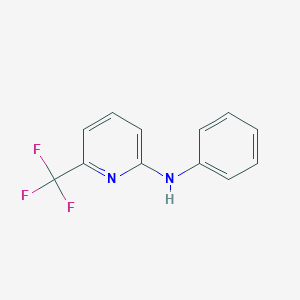
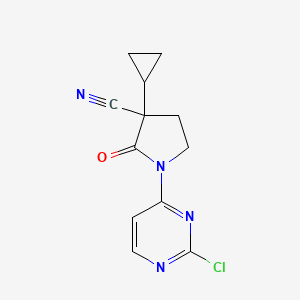
![1-Phenyl-4-(trideuteriomethylamino)-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-2-one](/img/structure/B8240318.png)
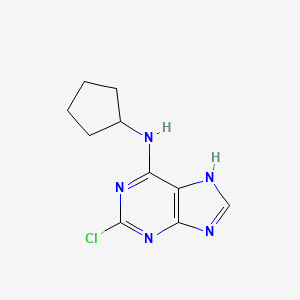
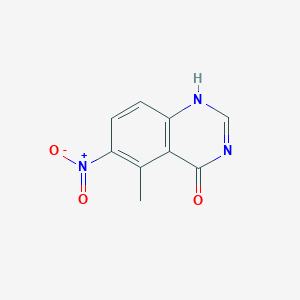
![1-phenyl-7-(trifluoromethyl)-3H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B8240340.png)
![1-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-3-carboxylic acid](/img/structure/B8240354.png)
